molecular formula C7H17NO2S B1526395 Tert-butyl(2-methanesulfonylethyl)amine CAS No. 1183755-41-0

Tert-butyl(2-methanesulfonylethyl)amine

Cat. No. B1526395
CAS RN: 1183755-41-0
M. Wt: 179.28 g/mol
InChI Key: FSEDFFWXKHUOFO-UHFFFAOYSA-N
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Description

Tert-butyl(2-methanesulfonylethyl)amine is an organic compound with the molecular formula C7H17NO2S . It is a derivative of tert-butylamine, which is a colorless liquid with a typical amine-like odor .


Synthesis Analysis

The synthesis of tert-butylamine, a related compound, has been studied extensively. It can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new synthesis process of tert-butylamine involves the use of MTBE (methyl tert-butyl ether) and urea .


Molecular Structure Analysis

The molecular structure of Tert-butyl(2-methanesulfonylethyl)amine is represented by the formula C7H17NO2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).


Chemical Reactions Analysis

Tert-butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides . The tert-butyl group has been explored as a probe for NMR studies of macromolecular complexes .

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butyl(2-methanesulfonylethyl)amine: plays a crucial role in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products . Its use in the formation of sulfinimines is particularly noteworthy, as it allows for the creation of structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are significant due to their presence in numerous bioactive molecules.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an excellent chiral auxiliary in asymmetric synthesis . Its ability to induce chirality in the synthesis of amines and their derivatives makes it invaluable for producing enantiomerically pure substances, which is a critical aspect of medicinal chemistry.

Chemical Transformations

In chemical transformations, Tert-butyl(2-methanesulfonylethyl)amine is used for its unique reactivity pattern elicited by the tert-butyl group . This reactivity is essential in various synthetic pathways, leading to the creation of complex molecules with high precision.

Biosynthetic Pathways

The tert-butyl group’s implications in biosynthetic pathways highlight its biological relevance . It is involved in the synthesis and degradation of natural substances, playing a role in the metabolic processes within organisms.

Biodegradation Processes

This compound is also significant in biodegradation processes . Its structural features facilitate the breakdown of organic materials, aiding in the recycling of chemical substances in the environment.

Biocatalytic Processes

Tert-butyl(2-methanesulfonylethyl)amine: may find applications in biocatalytic processes due to the tert-butyl group’s unique properties . It can potentially enhance the efficiency of enzymatic reactions, leading to more sustainable and eco-friendly industrial processes.

Reference Standard for Pharmaceutical Testing

It is also used as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of pharmaceutical products .

Protective Group in Organic Synthesis

Lastly, the tert-butyl moiety of Tert-butyl(2-methanesulfonylethyl)amine can act as a protective group in organic synthesis . It protects functional groups during chemical reactions, preventing unwanted side reactions and facilitating the purification of the final product.

Mechanism of Action

The tert-butyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition function as a versatile protecting group of the amines, which is readily cleaved by treatment with acid .

Safety and Hazards

Safety data sheets for related compounds suggest that tert-butylamines may cause burns of eyes, skin, and mucous membranes . They are also flammable, and their containers may explode when heated . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

properties

IUPAC Name

2-methyl-N-(2-methylsulfonylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)8-5-6-11(4,9)10/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFFWXKHUOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(2-methanesulfonylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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